molecular formula C23H16F2N4O2 B4579879 N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide

N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide

Cat. No. B4579879
M. Wt: 418.4 g/mol
InChI Key: MLWGNGOIPNUXCH-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their complex molecular structure and potential for various chemical reactions and applications in medicinal chemistry. The structural components suggest its potential for interactions with biological systems, given the presence of both hydrazinecarboxamide and quinoline moieties.

Synthesis Analysis

Synthesis of such compounds typically involves multistep organic reactions, starting from basic aromatic units followed by specific reactions like hydrazinolysis, amidation, and coupling reactions to introduce the quinoline and difluorophenyl groups. For example, the development of similar compounds has been reported using acidified ethanolic solutions to facilitate the coupling of benzamides with indoline-diones, leading to compounds with significant biological activities (Alafeefy et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray diffraction (XRD) and can reveal interesting features like planarity, conformation, and intermolecular interactions. Studies on related compounds have shown diverse molecular conformations that can influence their biological activities and interactions with biomolecules (Tamasi et al., 2005).

Chemical Reactions and Properties

Compounds with the hydrazinecarboxamide group are known to participate in various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions. These reactions can be exploited to synthesize a wide range of derivatives with potential biological activities. For instance, ultrasound-promoted synthesis of N-(substituted phenyl)-hydrazine-1-carboxamides has shown potential for cytotoxic and antioxidant activities (Ali et al., 2021).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Chiral Linear Carboxamides : Research demonstrates the synthesis of chiral linear carboxamide derivatives with an incorporated peptide linkage, employing amino acid methyl esters and nalidixic acid as starting materials. These compounds, including derivatives similar in structure to N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide, showcase the versatility of carboxamide chemistry in generating biologically relevant structures (Khalifa et al., 2014).

  • Highly Regioselective Carbamoylation : A novel method for the carbamoylation of electron-deficient nitrogen heteroarenes, including quinoline and isoquinoline derivatives, using hydrazinecarboxamides as carbamoylating agents, was developed. This technique underscores the application of carbamoylation in modifying heteroarenes, relevant to the synthesis and functionalization of compounds like N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide (He, Huang, & Tian, 2017).

Biological Applications

  • Antimicrobial Activity : Derivatives of quinoline, akin to N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide, have been synthesized and evaluated for their antimicrobial activity. These studies reveal the potential of quinoline derivatives as therapeutic agents against various microbial infections (Vaghasiya et al., 2014).

  • Antitumor Activity : The synthesis of novel heterocyclic compounds, including pyrazolo[4,3-c]quinoline derivatives, has been explored. These compounds exhibit significant antitumor activity, indicating the potential of quinoline-based structures for cancer therapy (Abu‐Hashem & Aly, 2012).

Materials Science

  • Solid-phase Synthesis : Research into the solid-phase synthesis of quinoxaline, thiazine, and oxazine analogs, through intermediates that include structures similar to N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide, highlights the application of these compounds in materials science for the development of novel materials (Dixon et al., 2005).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(2-phenylquinoline-4-carbonyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N4O2/c24-15-10-11-20(18(25)12-15)27-23(31)29-28-22(30)17-13-21(14-6-2-1-3-7-14)26-19-9-5-4-8-16(17)19/h1-13H,(H,28,30)(H2,27,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWGNGOIPNUXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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